molecular formula C12H14N2O3S B14908186 5-((3-Cyanothiophen-2-yl)amino)-3,3-dimethyl-5-oxopentanoic acid

5-((3-Cyanothiophen-2-yl)amino)-3,3-dimethyl-5-oxopentanoic acid

Cat. No.: B14908186
M. Wt: 266.32 g/mol
InChI Key: AXAQJRWMGKPKIR-UHFFFAOYSA-N
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Description

5-((3-Cyanothiophen-2-yl)amino)-3,3-dimethyl-5-oxopentanoic acid is a compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-Cyanothiophen-2-yl)amino)-3,3-dimethyl-5-oxopentanoic acid typically involves the reaction of 3-cyanothiophene-2-amine with 3,3-dimethylglutaric anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-((3-Cyanothiophen-2-yl)amino)-3,3-dimethyl-5-oxopentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-((3-Cyanothiophen-2-yl)amino)-3,3-dimethyl-5-oxopentanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 5-((3-Cyanothiophen-2-yl)amino)-3,3-dimethyl-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, while its antibacterial activity could be attributed to the disruption of bacterial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((3-Cyanothiophen-2-yl)amino)-3,3-dimethyl-5-oxopentanoic acid stands out due to its unique combination of a cyano group and a thiophene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C12H14N2O3S

Molecular Weight

266.32 g/mol

IUPAC Name

5-[(3-cyanothiophen-2-yl)amino]-3,3-dimethyl-5-oxopentanoic acid

InChI

InChI=1S/C12H14N2O3S/c1-12(2,6-10(16)17)5-9(15)14-11-8(7-13)3-4-18-11/h3-4H,5-6H2,1-2H3,(H,14,15)(H,16,17)

InChI Key

AXAQJRWMGKPKIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)NC1=C(C=CS1)C#N)CC(=O)O

Origin of Product

United States

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